PDIA (Propyl Analogue) Exhibits a 2.8-Fold Superior CjMTAN Ki Compared to the Methyl Analogue MDIA
The propyl-substituted PDIA achieves a CjMTAN inhibition constant (Ki) of 5.1 ± 0.6 nM, representing a 1.5-fold improvement over the ethyl analogue EDIA (Ki = 7.6 ± 0.9 nM) and a 2.8-fold improvement over the methyl analogue MDIA (Ki = 14.3 ± 1.0 nM) [1]. This trend directly correlates alkyl chain length with binding affinity, and the propyl group provides the optimal hydrophobic contact surface without inducing steric penalties observed with bulkier substituents such as adamantyl (ATDIA, Ki = 19.1 ± 2.1 nM) [1].
| Evidence Dimension | CjMTAN inhibition constant (Ki) |
|---|---|
| Target Compound Data | 5.1 ± 0.6 nM |
| Comparator Or Baseline | EDIA (ethyl): 7.6 ± 0.9 nM; MDIA (methyl): 14.3 ± 1.0 nM; ATDIA (adamantyl): 19.1 ± 2.1 nM |
| Quantified Difference | 1.5-fold better than ethyl; 2.8-fold better than methyl; 3.7-fold better than adamantyl |
| Conditions | CjMTAN enzyme assay, initial rate measurements, 25 °C, pH 7.4, substrate concentration 141 × Km |
Why This Matters
For medicinal chemists optimizing CjMTAN inhibitors, selecting the propyl-substituted pyrrolidine scaffold directly translates to a 2- to 3-fold gain in target affinity over shorter alkyl chains, reducing the compound concentration required for enzyme inhibition and improving the likelihood of cellular activity.
- [1] Ducati, R.G., Harijan, R.K., Cameron, S.A., Tyler, P.C., Evans, G.B., & Schramm, V.L. (2018). Transition-State Analogues of Campylobacter jejuni 5′-Methylthioadenosine Nucleosidase. ACS Chemical Biology, 13(11), 3173–3183. Table 2. View Source
